1-Oxaspiro[5.5]undecan-9-amine
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Overview
Description
1-Oxaspiro[55]undecan-9-amine is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.5]undecan-9-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step. The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Oxaspiro[5.5]undecan-9-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.5]undecan-9-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, influencing the compound’s activity. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with an additional nitrogen atom.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness: 1-Oxaspiro[5.5]undecan-9-amine is unique due to its specific combination of an oxaspiro ring and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-oxaspiro[5.5]undecan-9-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-9-3-6-10(7-4-9)5-1-2-8-12-10/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGRZEBELSBOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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